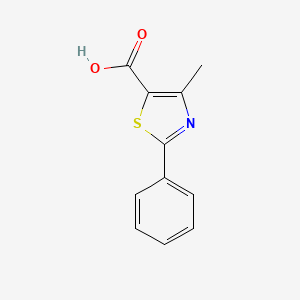

4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

Description

4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring Thiazole rings are known for their aromatic properties and are found in various biologically active molecules

Propriétés

IUPAC Name |

4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSMRBYEBHOYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352189 | |

| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33763-20-1 | |

| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-phenyl-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis via Thiazole Ester Intermediates and Subsequent Hydrolysis

A common synthetic route involves preparing the ethyl ester derivative of the compound followed by hydrolysis to yield the carboxylic acid.

Step 1: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

This intermediate is typically synthesized by condensation reactions involving appropriate thioamide and α-haloketone precursors to form the thiazole ring, followed by esterification at the 5-position.

Step 2: Hydrolysis of the Ester to Carboxylic Acid

The ethyl ester is hydrolyzed under acidic or basic conditions to afford the target carboxylic acid.

-

The product is isolated by solvent removal and precipitation or extraction methods, yielding a high purity compound.

This method is supported by general synthetic protocols for thiazole carboxylic acids and is adaptable for various substituents on the thiazole ring.

Reduction of Thiazole Esters to Alcohols Followed by Oxidation to Acids

Another method involves a two-step sequence:

Reduction of the Ester to the Corresponding Alcohol

Using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at low temperature (0 °C), the ethyl ester is converted to the 5-hydroxymethyl derivative with high yield (~85%) under inert atmosphere conditions. The reaction is quenched carefully with water and followed by extraction and drying to isolate the alcohol intermediate.

Oxidation of the Alcohol to the Carboxylic Acid

The hydroxymethyl group can be oxidized to the carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC), sodium hypochlorite in the presence of TEMPO, or Jones reagent (CrO3/H2SO4) in solvents like dichloromethane or ethyl acetate. The oxidation is typically performed at temperatures ranging from 0 °C to 30 °C, yielding the acid with high purity (>97% by HPLC).

This route allows for controlled functional group transformations and is useful when direct hydrolysis of esters is problematic.

Direct Reduction of Thiazole Esters to Aldehydes and Subsequent Oxidation

Some patents describe the preparation of 4-methyl-5-formyl-thiazole derivatives as intermediates:

Reduction of Ethyl Esters to Aldehydes

Using sodium borohydride (NaBH4) in the presence of aluminum chloride (AlCl3) in solvents such as monoglyme at low temperatures (-10 °C to 15 °C), the ester is selectively reduced to the aldehyde. This method is safer and more industrially viable compared to LiAlH4 reduction.

Oxidation of Aldehydes to Carboxylic Acids

The aldehyde can then be oxidized to the carboxylic acid using mild oxidizing agents as described above.

This method provides an alternative to direct ester hydrolysis and allows for high-yield, high-purity production suitable for industrial scale.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Purity (HPLC %) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Ester Hydrolysis | Acid/Base hydrolysis of ethyl ester | 80-90 | >95 | Simple, well-established | Requires careful pH control |

| LiAlH4 Reduction to Alcohol + Oxidation | LiAlH4 in THF at 0 °C; PCC or NaOCl/TEMPO oxidation | ~85 (alcohol) + ~90 (oxidation) | >97 | High yield, controlled steps | LiAlH4 hazardous, requires inert atmosphere |

| NaBH4/AlCl3 Reduction to Aldehyde + Oxidation | NaBH4 + AlCl3 in monoglyme, low temp; PCC oxidation | 85-90 | >97 | Safer reagents, industrially scalable | Requires precise temperature control |

Detailed Research Findings and Notes

The LiAlH4 reduction method is effective but limited by the hazardous nature of LiAlH4, which is pyrophoric and requires strict inert atmosphere handling. It is suitable for laboratory-scale synthesis but less so for industrial applications.

The NaBH4/AlCl3 reduction offers a safer and more controllable alternative for large-scale synthesis. The rate of hydrogen evolution is manageable, and the process operates at ambient or slightly reduced temperatures, enhancing safety and scalability.

Oxidation using TEMPO-mediated sodium hypochlorite or PCC provides high-purity products with minimal by-products. These oxidations are typically carried out at low temperatures to prevent over-oxidation or decomposition.

Isolation techniques such as solvent extraction, charcoal treatment, and crystallization ensure the removal of impurities and residual reagents, yielding compounds with purity exceeding 97% by HPLC analysis.

The synthetic routes are adaptable to various alkyl or aryl substitutions on the thiazole ring, providing flexibility for derivative synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Applications De Recherche Scientifique

Chemical Synthesis

4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid serves as a crucial intermediate in the synthesis of various thiazole derivatives. These derivatives are essential in the development of pharmaceuticals and agrochemicals due to their diverse functional properties. The compound can undergo several chemical reactions:

- Decarboxylative C-H Cross-Coupling : Utilized in palladium-catalyzed reactions to form complex molecules.

- Substitution Reactions : The carboxylic acid group can be substituted by various nucleophiles, leading to the formation of amides or esters .

Biological Activities

The compound exhibits notable biological activities that make it a candidate for therapeutic applications:

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, demonstrate significant antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit microbial growth by interfering with essential cellular processes .

Anticancer Activity

The compound has been evaluated for its anticancer potential. A study focusing on HepG2 liver cancer cells revealed an IC50 value of approximately 20 µM, indicating potent cytotoxic effects. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of gene expression and interference with cell signaling pathways .

Anti-inflammatory Effects

This compound has shown anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions. Its ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent in inflammatory diseases .

Anticancer Activity Against HepG2 Cells

A specific study assessed the cytotoxic effects of this compound on HepG2 cells using MTT assays. The results indicated significant anticancer potential with an IC50 value around 20 µM, highlighting its effectiveness in targeting liver cancer cells.

Antimicrobial Testing

Another investigation tested the compound against various bacterial strains, demonstrating significant inhibition zones that confirm its potential as an antimicrobial agent. This study underscores the compound's versatility in combating infections caused by resistant bacterial strains .

Mécanisme D'action

The mechanism of action of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methyl-1,3-thiazole-5-carboxylic acid

- 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid

- 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid group on the thiazole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Activité Biologique

4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Thiazoles are known to modulate numerous biochemical pathways, influencing cellular processes such as apoptosis, inflammation, and microbial resistance.

Key Mechanisms:

- Enzyme Interaction : The compound interacts with enzymes like topoisomerase II, which is critical in DNA replication and repair processes. Inhibition of this enzyme can lead to increased DNA damage and cell death in cancer cells.

- Cell Signaling Modulation : It affects cell signaling pathways that regulate gene expression and cellular metabolism. This modulation can result in therapeutic effects against tumors and inflammation .

Biological Activities

This compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines such as HepG2 (liver carcinoma) by inhibiting cell proliferation .

- Antimicrobial Properties : It has demonstrated effectiveness against various pathogens, showcasing potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in animal models, further supporting its therapeutic potential .

Research Findings and Case Studies

A review of the literature reveals several studies that have explored the biological activity of thiazole derivatives, including this compound.

Table 1: Summary of Biological Activities

Dosage Effects

The biological effects of this compound are dosage-dependent. Lower doses have shown beneficial effects such as anti-inflammatory and antitumor activity, while higher doses may lead to cytotoxic effects on normal cells .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those involving cytochrome P450 enzymes. These pathways are crucial for the metabolism and clearance of the compound from biological systems .

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation or coupling reactions. A general procedure involves refluxing precursors (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid . For thiazole-carboxylic acid derivatives, coupling reactions using excess amines and carboxylic acids in solvents like DCM or DMF are common, requiring stoichiometric optimization to minimize byproducts . Key parameters include temperature control (reflux vs. room temperature) and molar ratios of reactants.

Q. How is the purity and structural integrity of the compound validated post-synthesis?

- Methodological Answer : Purity is assessed via HPLC (≥97% purity thresholds) and melting point determination (e.g., mp 237–238°C for analogs) . Structural validation employs spectroscopic techniques:

- FTIR : Confirms carboxylic acid (-COOH) and thiazole ring vibrations.

- NMR : H and C NMR identify substituent environments (e.g., phenyl protons at δ 7.2–7.5 ppm, methyl groups at δ 2.5 ppm) .

- X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry .

Q. What solvents and conditions are suitable for recrystallization?

- Methodological Answer : Recrystallization is typically performed using polar aprotic solvents. For thiazole-carboxylic acids, DMF/acetic acid mixtures (e.g., 1:1 v/v) yield high-purity crystals due to differential solubility at elevated temperatures . Solubility screening in DCM, ethanol, or aqueous buffers (pH-dependent) is recommended to optimize recovery rates .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) elucidate electronic properties and bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing carboxylic acid group stabilizes the thiazole ring, enhancing electrophilic substitution susceptibility . Molecular docking studies (using AutoDock Vina) model interactions with biological targets (e.g., kinase inhibitors), guiding SAR by mapping binding affinities to substituent modifications .

Q. How to resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell permeability variations due to ester vs. acid forms). Systematic SAR analysis is critical:

- Step 1 : Compare IC values of analogs (e.g., methyl vs. trifluoromethyl substituents) .

- Step 2 : Validate target engagement via competitive binding assays (SPR, ITC).

- Step 3 : Assess metabolic stability (e.g., microsomal incubation) to rule out false negatives .

Q. What strategies improve selectivity in kinase inhibition studies?

- Methodological Answer :

- Structural modifications : Introduce bulky groups (e.g., 4-trifluoromethylphenyl) to sterically block off-target binding pockets .

- Proteome-wide profiling : Use kinome-wide screening platforms (e.g., KINOMEscan) to identify off-target effects .

- pH-dependent activity : Exploit differential ionization of the carboxylic acid group in cellular vs. extracellular environments to enhance selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.